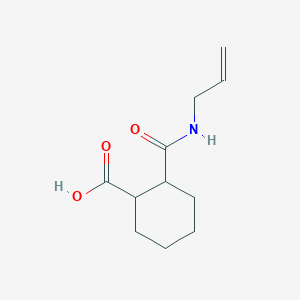

2-(Allylcarbamoyl)cyclohexanecarboxylic acid

描述

属性

IUPAC Name |

2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h2,8-9H,1,3-7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRAUCUDDYGPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325679 | |

| Record name | 2-(Allylcarbamoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717892-81-4 | |

| Record name | 2-(Allylcarbamoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylcarbamoyl)cyclohexanecarboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanecarboxylic acid.

Formation of Allylcarbamoyl Group: The allylcarbamoyl group is introduced through a reaction with allylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the reactions.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

化学反应分析

Types of Reactions: 2-(Allylcarbamoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The allyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products:

Oxidation Products: Ketones or carboxylic acids.

Reduction Products: Alcohols or amines.

Substitution Products: Halogenated derivatives.

科学研究应用

2-(Allylcarbamoyl)cyclohexanecarboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(Allylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

相似化合物的比较

Cyclohexanecarboxylic acid: The parent compound, which lacks the allylcarbamoyl group.

Allylcarbamoyl derivatives: Compounds with similar structures but different substituents on the cyclohexane ring.

Uniqueness: 2-(Allylcarbamoyl)cyclohexanecarboxylic acid is unique due to the presence of both the allylcarbamoyl group and the cyclohexanecarboxylic acid moiety, which confer distinct chemical and biological properties.

生物活性

2-(Allylcarbamoyl)cyclohexanecarboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, enzyme inhibition capabilities, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with an allylcarbamoyl group and a carboxylic acid functional group. The structural formula can be represented as follows:

This unique structure contributes to its biological properties, particularly in enzyme interactions and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in disease pathways. Research indicates that this compound may inhibit certain enzymes that play critical roles in metabolic processes and disease progression, particularly in cancer and inflammatory diseases.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition potential of this compound. Key findings include:

- Enzyme Targets : The compound has shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these enzymes indicate a moderate level of potency, suggesting that further optimization could enhance its efficacy.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

- Anti-inflammatory Activity : In vitro assays demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use as an anti-inflammatory agent.

- Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction, although further research is needed to elucidate specific pathways.

- Synthesis and Derivative Development : Ongoing research aims to synthesize derivatives of this compound with enhanced biological activity. Modifications to the allyl group or cyclohexane ring may lead to compounds with improved potency against targeted enzymes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Allylcarbamoyl group on cyclohexane | Moderate enzyme inhibition |

| Other Carbamoyl Derivatives | Varies based on substituents on the carbamoyl group | Potential anti-inflammatory effects |

| Cyclohexyl Derivatives | Cyclohexane ring with various functional groups | Diverse biological activities reported |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Allylcarbamoyl)cyclohexanecarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves coupling cyclohexanecarboxylic acid derivatives with allylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Evidence from analogous compounds (e.g., allyl ester derivatives) suggests optimizing solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) to minimize side reactions like hydrolysis of the allyl group. Purification via silica gel chromatography or recrystallization in ethyl acetate/hexane mixtures is critical for isolating high-purity products .

- Data Consideration : Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and characterize intermediates via (e.g., allyl protons at δ 5.2–5.8 ppm) .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

- Methodological Answer : Discrepancies often arise from experimental vs. computational determinations. For experimental validation:

- Solubility : Use shake-flask method in buffered solutions (pH 2–7) to account for ionization (pKa ~3.5–4.2 for carboxylic acid).

- logP : Compare HPLC retention times with standards of known logP .

- Advanced Tip : Computational tools (e.g., COSMO-RS) can predict logP and solubility but require calibration with experimental data for accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles (evidenced by safety data for structurally similar cyclohexane derivatives) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the conformational stability of this compound in solution?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify low-energy conformers. Compare with coupling constants (e.g., cyclohexane chair vs. boat conformations) .

- Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate polarity-dependent stability. For example, polar solvents may stabilize zwitterionic forms via enhanced solvation .

- Case Study : Analogous cyclohexane derivatives show axial-equatorial equilibria influenced by steric hindrance from the allyl group .

Q. What strategies enable enantioselective synthesis of this compound, and how are chiral intermediates characterized?

- Methodological Answer :

- Catalysis : Palladium-catalyzed asymmetric allylic alkylation (AAA) can introduce chirality. Use (R)-BINAP or Josiphos ligands for >90% ee .

- Characterization : Chiral HPLC (e.g., Chiralpak IA column) or with chiral shift reagents (e.g., Eu(hfc)) .

Q. How do researchers design experiments to investigate the bioactivity of this compound against enzymatic targets?

- Methodological Answer :

- Assay Design : Use fluorescence-based enzyme inhibition assays (e.g., trypsin or cyclooxygenase) with IC determination. Include positive controls (e.g., aspirin for COX inhibition) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying allyl substituents) and correlate electronic properties (Hammett σ values) with inhibitory potency .

Tables for Key Data

| Property | Experimental Value | Computational Prediction | Reference |

|---|---|---|---|

| logP | 1.47–2.2 | 1.89 (COSMO-RS) | |

| Aqueous Solubility (25°C) | 0.5–1.2 mg/mL | 0.8 mg/mL (DFT-PCM) | |

| Melting Point | 120–125°C (dec.) | N/A |

Methodological Notes

- Contradiction Resolution : Cross-validate computational predictions with experimental data (e.g., logP) to refine force fields or solvent models .

- Advanced Optimization : Apply design of experiments (DoE) to reaction parameters (e.g., catalyst loading, temperature) for robust process development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。